An In-depth Technical Guide to 3-Bromo-2-iodo-4-methyl-5-nitropyridine (CAS 1150618-06-6)
An In-depth Technical Guide to 3-Bromo-2-iodo-4-methyl-5-nitropyridine (CAS 1150618-06-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-2-iodo-4-methyl-5-nitropyridine, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its recent emergence, publicly available data on this specific molecule is limited. Therefore, this document synthesizes information from established chemical principles and data from analogous substituted pyridines to provide a predictive yet scientifically grounded resource for researchers.
Introduction: A Versatile Scaffold for Innovation
Polysubstituted pyridines are a cornerstone of modern chemical synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of substituents in 3-Bromo-2-iodo-4-methyl-5-nitropyridine offers a unique platform for complex molecular engineering. The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, activating it for certain transformations.[2] The presence of two distinct halogen atoms, bromine and iodine, at the 2 and 3 positions, opens the door for sequential and regioselective cross-coupling reactions, allowing for the controlled introduction of diverse functionalities.[3][4] This guide will explore the predicted physicochemical properties, a plausible synthetic route, the expected reactivity with detailed protocols for key transformations, and essential safety considerations.
Physicochemical and Spectroscopic Profile
While experimental data for 3-Bromo-2-iodo-4-methyl-5-nitropyridine is not extensively documented, we can predict its key properties based on its structure and data from similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Source |
| CAS Number | 1150618-06-6 | Publicly available data. |
| Molecular Formula | C₆H₄BrIN₂O₂ | Based on chemical structure.[3] |
| Molecular Weight | 358.92 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow solid | Typical for nitropyridine derivatives.[5] |
| Melting Point | Not available | Expected to be a solid at room temperature with a defined melting point. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMSO, DMF, THF, Dichloromethane) | General solubility of similar organic compounds. |
| Storage | Store at 2-8°C, under an inert atmosphere, protected from light. | Recommended for reactive halogenated nitroaromatics to prevent degradation.[3] |
Spectroscopic Characterization
The structural features of 3-Bromo-2-iodo-4-methyl-5-nitropyridine would give rise to a distinct spectroscopic signature.
-
¹H NMR: A single proton signal is expected in the aromatic region, likely a singlet, due to the fully substituted pyridine ring. The chemical shift would be influenced by the surrounding substituents. The methyl group would appear as a singlet in the aliphatic region.
-
¹³C NMR: Six distinct signals are expected for the carbon atoms of the pyridine ring and one for the methyl group. The chemical shifts of the ring carbons will be significantly affected by the attached bromo, iodo, nitro, and methyl groups.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C-N stretching of the pyridine ring, the symmetric and asymmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C-H stretching of the methyl group.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and iodine isotopes.
Proposed Synthesis Pathway
A plausible synthetic route to 3-Bromo-2-iodo-4-methyl-5-nitropyridine can be conceptualized starting from the readily available 2-amino-4-methylpyridine, leveraging established methodologies for the functionalization of pyridine rings.
Caption: Proposed multi-step synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine.
Step-by-Step Synthetic Protocol (Proposed)
-
Nitration of 2-Amino-4-methylpyridine:
-
To a stirred solution of concentrated sulfuric acid, slowly add 2-amino-4-methylpyridine at a temperature maintained between 5-10°C.[5]
-
After complete dissolution, a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise, keeping the temperature below 10°C.[6]
-
The reaction mixture is then slowly warmed and maintained at approximately 60°C for several hours.[5]
-
The reaction is quenched by pouring it onto ice, followed by careful neutralization to precipitate the product, 2-amino-4-methyl-5-nitropyridine.[5]
-
-
Conversion to 2-Bromo-4-methyl-5-nitropyridine (via Sandmeyer-type reaction):
-
The 2-amino-4-methyl-5-nitropyridine is diazotized using sodium nitrite in an acidic medium (e.g., HBr/H₂SO₄).
-
The resulting diazonium salt is then treated with a copper(I) bromide solution to yield 2-bromo-4-methyl-5-nitropyridine.
-
-
Ortho-Iodination of 2-Bromo-4-methyl-5-nitropyridine:
-
Due to the directing effects of the pyridine nitrogen and the steric hindrance of the adjacent bromo and methyl groups, direct iodination at the 3-position is challenging. A directed ortho-metalation (DoM) approach is a plausible strategy.
-
The 2-bromo-4-methyl-5-nitropyridine would be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78°C) to deprotonate the 3-position.[7]
-
The resulting lithiated species is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the 3-position, yielding the target molecule.
-
Reactivity and Applications in Drug Development
The strategic placement of the bromo, iodo, and nitro groups makes this molecule a highly valuable intermediate for creating libraries of complex compounds for drug discovery. The differential reactivity of the C-I and C-Br bonds is the key to its utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization.[3][4]
Caption: Regioselective cross-coupling reactions at the C-2 position.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the C-2 (iodo) position.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromo-2-iodo-4-methyl-5-nitropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).[4]
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water). Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.).[4]
-
Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]
Further Functionalization
The remaining bromo group at the C-3 position can be subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system), to introduce a second point of diversity. The nitro group can also be reduced to an amine, which can then be further functionalized, for example, by acylation or sulfonylation.
Safety and Handling
As a halogenated aromatic nitro compound, 3-Bromo-2-iodo-4-methyl-5-nitropyridine should be handled with care, following standard laboratory safety procedures.
-
Toxicity: Aromatic nitro compounds can be toxic and may cause skin, eye, and respiratory irritation.[8][9] The mutagenic and carcinogenic potential of this specific compound has not been evaluated.[10]
-
Thermal Stability: Organic nitro compounds can be thermally unstable and may decompose exothermically, especially in the presence of impurities or under elevated temperatures.[11][12] Avoid excessive heating and conduct reactions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-Bromo-2-iodo-4-methyl-5-nitropyridine is a promising, albeit understudied, chemical entity. Its highly functionalized structure provides a versatile platform for the synthesis of complex molecules. The predictable regioselectivity in cross-coupling reactions, stemming from the differential reactivity of the iodo and bromo substituents, makes it an attractive building block for combinatorial chemistry and targeted synthesis in drug discovery and materials science. This guide provides a foundational understanding to enable researchers to begin exploring the potential of this versatile molecule.
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